Bis(1H,1H-perfluorooct-1-yl)amine Bis(1H,1H-perfluorooct-1-yl)amine
Brand Name: Vulcanchem
CAS No.: 3145-68-4
VCID: VC11688753
InChI: InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2
SMILES: C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C16H5F30N
Molecular Weight: 781.17 g/mol

Bis(1H,1H-perfluorooct-1-yl)amine

CAS No.: 3145-68-4

Cat. No.: VC11688753

Molecular Formula: C16H5F30N

Molecular Weight: 781.17 g/mol

* For research use only. Not for human or veterinary use.

Bis(1H,1H-perfluorooct-1-yl)amine - 3145-68-4

Specification

CAS No. 3145-68-4
Molecular Formula C16H5F30N
Molecular Weight 781.17 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine
Standard InChI InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2
Standard InChI Key FTLIVFJKISSELN-UHFFFAOYSA-N
SMILES C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Molecular Structure and Nomenclature

Chemical Identity

Bis(1H,1H-perfluorooct-1-yl)amine (CAS No. 3145-68-4) is a symmetrically substituted amine featuring two perfluorooctyl groups attached to a central nitrogen atom. Its systematic IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine, reflects the exhaustive fluorination of its alkyl chains.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₅F₃₀N
Molecular Weight781.17 g/mol
IUPAC NameAs above
Standard InChIInChI=1S/C₁₆H₅F₃₀N/c17-3(...)

The compound’s structure confers exceptional thermal stability and chemical inertness, typical of PFAS, due to the strong C–F bonds and shielding of the carbon backbone by fluorine atoms.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Bis(1H,1H-perfluorooct-1-yl)amine typically involves nucleophilic substitution reactions between perfluorinated alkyl halides and ammonia or primary amines. For example, perfluorooctyl iodide (C₈F₁₇I) may react with ammonia under controlled conditions to yield the target compound.

Reaction Scheme:
C8F17I+NH3C8F17NH2+HI\text{C}_8\text{F}_{17}\text{I} + \text{NH}_3 \rightarrow \text{C}_8\text{F}_{17}\text{NH}_2 + \text{HI}
2 C8F17NH2(C8F17)2NH+NH32\ \text{C}_8\text{F}_{17}\text{NH}_2 \rightarrow (\text{C}_8\text{F}_{17})_2\text{NH} + \text{NH}_3

Industrial Scalability

While specific industrial protocols remain proprietary, batch processes using polar aprotic solvents (e.g., dimethylformamide) and catalysts (e.g., silver acetate) are hypothesized to enhance yield. Challenges include managing the high reactivity of perfluoroalkyl halides and ensuring purity amid byproduct formation.

Physicochemical Properties

Table 2: Stability Profile

PropertyObservation
Thermal Decomposition>300°C (predicted)
Hydrolytic StabilityStable in neutral pH
Photolytic ReactivityResistant to UV degradation

Solubility and Partitioning

Bis(1H,1H-perfluorooct-1-yl)amine exhibits amphiphilic behavior, with limited water solubility (<1 mg/L) and a high octanol-water partition coefficient (log Kₐₐᵥ >6), predisposing it to bioaccumulation in lipid-rich tissues.

Applications and Industrial Use

Emerging Applications

Ongoing research explores its utility in:

  • Lithium-ion batteries: As a electrolyte additive to enhance thermal stability.

  • Pharmaceuticals: Fluorinated prodrugs with improved bioavailability.

Environmental and Health Implications

Environmental Persistence

Like all PFAS, Bis(1H,1H-perfluorooct-1-yl)amine resists natural degradation, leading to long-term environmental retention. Monitoring studies detect PFAS homologs in groundwater, soil, and Arctic ice, though this specific compound’s environmental prevalence remains unquantified.

Ecotoxicology

Bioaccumulation: Predicted high bioconcentration factors (BCFs) in aquatic organisms.
Toxicity: Limited in vivo data, but structural analogs are linked to hepatotoxicity, endocrine disruption, and immunotoxicity in model organisms.

Table 3: Comparative Toxicity of PFAS

CompoundEC₅₀ (Fish, mg/L)Bioaccumulation Factor
PFOA (Perfluorooctanoic acid)12.5950
Bis(1H,1H-perfluorooct-1-yl)amineData pendingPredicted >1000

Regulatory Status and Future Directions

Research Priorities

  • Analytical Methods: Develop sensitive detection protocols for environmental monitoring.

  • Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion (ADME) pathways.

  • Alternatives: Design non-persistent fluorinated compounds with similar functionality.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator